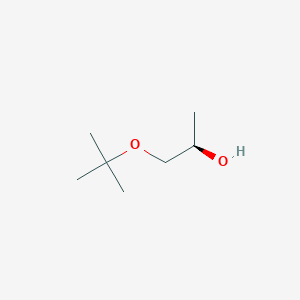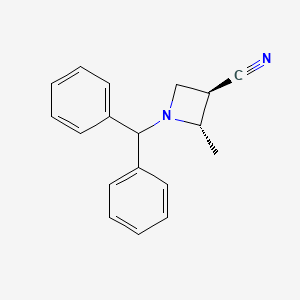![molecular formula C26H22F3N3O3S B2957503 [3-amino-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl][3,4-dihydro-2(1H)-isoquinolinyl]methanone CAS No. 939888-58-1](/img/structure/B2957503.png)
[3-amino-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl][3,4-dihydro-2(1H)-isoquinolinyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-amino-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl][3,4-dihydro-2(1H)-isoquinolinyl]methanone is a useful research compound. Its molecular formula is C26H22F3N3O3S and its molecular weight is 513.54. The purity is usually 95%.
BenchChem offers high-quality [3-amino-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl][3,4-dihydro-2(1H)-isoquinolinyl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-amino-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl][3,4-dihydro-2(1H)-isoquinolinyl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The chemical compound is related to a family of compounds that have been studied for their synthetic routes and potential applications in various fields of chemistry and pharmacology. While the specific compound mentioned does not directly appear in the literature, related compounds provide insight into the types of research applications and methodologies employed in their study.
Quinoline Synthesis and Photocyclisation : A study on the synthesis of quinolines, including methods that might be relevant for synthesizing structures similar to the compound , explored the photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. This method offers a pathway for creating complex heterocyclic compounds, potentially applicable to the synthesis and study of the specified compound (Austin et al., 2007).
Aminothienopyrimidines Synthesis : Research on the synthesis of substituted 4-aminothienopyrimidines provides insight into the nucleophilic cleavage of lactam bonds in similar thienopyridine compounds. This synthesis pathway could be relevant for exploring the functionalization and potential applications of the compound , especially in creating derivatives with biological activity (Задорожний, 2013).
Antimicrobial Activity : The synthesis and study of piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles, which are structurally related to the compound , have shown promising antimicrobial activity against various pathogenic strains of bacteria and fungi. This suggests potential research applications of the specified compound in developing new antimicrobial agents (Zaki et al., 2019).
Spectroscopic Properties and Fluorescence : An investigation into the spectroscopic properties of amino-substituted thieno[2,3-b]pyridine compounds revealed insights into their electronic absorption, excitation, and fluorescence properties in different solvents. Such studies could illuminate the photophysical characteristics of the compound , potentially applicable in materials science or as fluorescent probes in biological systems (Al-Ansari, 2016).
Propriétés
IUPAC Name |
[3-amino-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O3S/c1-34-16-7-8-20(35-2)17(11-16)19-12-18(26(27,28)29)21-22(30)23(36-24(21)31-19)25(33)32-10-9-14-5-3-4-6-15(14)13-32/h3-8,11-12H,9-10,13,30H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCCUYJGPBVQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)N4CCC5=CC=CC=C5C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-amino-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl][3,4-dihydro-2(1H)-isoquinolinyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957426.png)






![1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2957437.png)

![1-[(2,4-Dichlorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2957439.png)
